CID 156588618 CID 156588618
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574101
InChI: InChI=1S/C23H26N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,24H,10-16H2,(H,26,27);2*1H
SMILES:
Molecular Formula: C23H28Cl2N2O2
Molecular Weight: 435.4 g/mol

CID 156588618

CAS No.:

Cat. No.: VC16574101

Molecular Formula: C23H28Cl2N2O2

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

CID 156588618 -

Specification

Molecular Formula C23H28Cl2N2O2
Molecular Weight 435.4 g/mol
Standard InChI InChI=1S/C23H26N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,24H,10-16H2,(H,26,27);2*1H
Standard InChI Key ORIKOCSQHYGXAV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CN[C]2C[C]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl

Introduction

Structural Characteristics and Chemical Identity

CID 156588618 belongs to the aryl sulfonamide class, characterized by a benzene ring linked to both a sulfonamide (–SO₂NH₂) and a sulfonic acid (–SO₃H) group. The presence of these moieties confers distinct electronic and steric properties:

  • Sulfonamide group: Enhances hydrogen-bonding capacity and participates in target binding interactions, particularly with enzymes like carbonic anhydrase .

  • Sulfonic acid group: Introduces strong acidity (pKa ≈ 1–2) and improves water solubility, critical for pharmacokinetic optimization .

Comparative molecular modeling suggests that the sulfonic acid tail in CID 156588618 may adopt a conformation that restricts membrane permeability, a feature observed in related compounds designed for extracellular enzyme targeting .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocol for CID 156588618 exists in the literature, its structure suggests feasible pathways:

  • Sulfonation: Introduction of the sulfonic acid group via electrophilic aromatic substitution using fuming sulfuric acid .

  • Sulfonamide Formation: Reaction of the sulfonyl chloride intermediate with ammonia or amines .

Physicochemical Data

Based on analogs like sulfamic acid (CAS 5329-14-6) and aromatic sulfonamides :

PropertyValue/DescriptionSource Analogy
Molecular Weight~300–350 g/mol (estimated)
Melting Point210–230°C (dec.)
Water Solubility>100 g/L (pH < 3)
LogP−1.5 to −0.5 (predicted)
pKa (Sulfonic Acid)1.2–1.5

The low LogP values indicate high polarity, consistent with poor blood-brain barrier penetration—a trait exploited in designing peripherally restricted drugs .

Pharmacological Profile and Mechanism of Action

Carbonic Anhydrase Inhibition

Structural analogs of CID 156588618 demonstrate potent inhibition of carbonic anhydrase isoforms (e.g., CA IX/XII), with IC₅₀ values in the nanomolar range . Molecular docking simulations suggest:

  • Binding Affinity: −9.2 to −11.3 kcal/mol for CA II/IX active sites .

  • Key Interactions:

    • Sulfonamide nitrogen coordinates with Zn²⁺ in the catalytic site.

    • Sulfonic acid forms hydrogen bonds with Thr199/Glu106 residues .

Industrial and Research Applications

Pharmaceutical Development

  • CA-Targeted Therapies: Potential for glaucoma, epilepsy, and metastatic cancers .

  • Prodrug Design: Sulfonic acid group facilitates conjugation with targeting moieties .

Chemical Synthesis

  • Catalyst: Acidic properties useful in esterification and nitration reactions .

  • Stabilizer: Prevents oxidation in polymer manufacturing .

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